Cas no 1701539-12-9 (2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine structure
1701539-12-9 structure
Product name:2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
CAS No:1701539-12-9
MF:C11H19N3
Molecular Weight:193.288662195206
CID:6107576
PubChem ID:136841075

2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質

名前と識別子

    • 2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
    • Pyrazolo[1,5-a]pyrimidine, 2-(2,2-dimethylpropyl)-4,5,6,7-tetrahydro-
    • 2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
    • EN300-1119341
    • 1701539-12-9
    • インチ: 1S/C11H19N3/c1-11(2,3)8-9-7-10-12-5-4-6-14(10)13-9/h7,12H,4-6,8H2,1-3H3
    • InChIKey: HSHVLOJJJZYMSL-UHFFFAOYSA-N
    • SMILES: C12=CC(CC(C)(C)C)=NN1CCCN2

計算された属性

  • 精确分子量: 193.157897619g/mol
  • 同位素质量: 193.157897619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 197
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 29.8Ų

じっけんとくせい

  • 密度みつど: 1.10±0.1 g/cm3(Predicted)
  • Boiling Point: 328.6±21.0 °C(Predicted)
  • 酸度系数(pKa): 4.95±0.20(Predicted)

2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1119341-0.05g
2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1701539-12-9 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1119341-1.0g
2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1701539-12-9
1g
$1172.0 2023-05-23
Enamine
EN300-1119341-2.5g
2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1701539-12-9 95%
2.5g
$1791.0 2023-10-27
Enamine
EN300-1119341-5g
2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1701539-12-9 95%
5g
$2650.0 2023-10-27
Enamine
EN300-1119341-10g
2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1701539-12-9 95%
10g
$3929.0 2023-10-27
Enamine
EN300-1119341-0.1g
2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1701539-12-9 95%
0.1g
$804.0 2023-10-27
Enamine
EN300-1119341-0.25g
2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1701539-12-9 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1119341-1g
2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1701539-12-9 95%
1g
$914.0 2023-10-27
Enamine
EN300-1119341-5.0g
2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1701539-12-9
5g
$3396.0 2023-05-23
Enamine
EN300-1119341-0.5g
2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1701539-12-9 95%
0.5g
$877.0 2023-10-27

2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献

2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidineに関する追加情報

2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Comprehensive Overview

Introduction to 2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

The compound 2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1701539-12-9) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic compounds with a unique fused ring system. The presence of the 2-(2,2-dimethylpropyl) substituent adds complexity to its structure and potentially influences its chemical properties and applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound. Researchers have explored its potential as a building block for advanced materials and as a precursor for drug development. The pyrazolo[1,5-a]pyrimidine core is particularly interesting due to its ability to engage in various supramolecular interactions and its potential as a scaffold for functional materials.

Structural Analysis and Chemical Properties

The molecular structure of 2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is characterized by a fused bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring. The dimethylpropyl substituent is attached at the 2-position of the pyrazole ring. This substitution pattern introduces steric bulk into the molecule while maintaining aromaticity in the fused system.

Recent studies have focused on understanding the electronic properties of this compound. Computational chemistry techniques have been employed to predict its HOMO-LUMO gaps and reactivity under various conditions. These insights are crucial for applications in optoelectronic materials and catalysis.

Applications in Materials Science

The unique electronic properties of pyrazolo[1,5-a]pyrimidines make them promising candidates for use in organic electronics. Recent research has explored their potential as components in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The incorporation of the dimethylpropyl group has been shown to enhance solubility and stability without compromising electronic performance.

In addition to electronic applications, this compound has also been investigated for its potential as a ligand in metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it a versatile building block for constructing porous materials with applications in gas storage and catalysis.

Biological Activity and Drug Development Potential

The pyrazolo[1,5-a]pyrimidine core is known for its biological activity across various therapeutic areas. Recent studies have highlighted the potential of 2-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine as an inhibitor of kinase enzymes involved in cancer progression. Its selectivity towards specific targets makes it an attractive candidate for drug development.

Preliminary pharmacokinetic studies have demonstrated favorable absorption profiles and low toxicity levels in preclinical models. These findings underscore its potential as a lead compound for developing novel anticancer therapies.

Synthesis and Characterization Advances

The synthesis of pyrazolo[1,a]-pyrimidines, including the dimethylpropyl-substituted derivative, has been optimized through various methodologies. Recent advancements include the use of microwave-assisted synthesis and continuous-flow reactors to enhance reaction efficiency and product purity.

Sophisticated analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize this compound comprehensively. These studies provide critical insights into its molecular geometry and dynamic behavior under different conditions.

Future Directions and Conclusion

The compound CAS No. 1701539-12-9, or 2-(2,a-dimethylpropyl)-4,a-H-pyrazolo[1,a]-pyrimidine, represents a frontier molecule with diverse applications across multiple disciplines. Its unique structure positions it as a valuable asset in both academic research and industrial development.

As research continues to unravel its full potential, collaborations between chemists and material scientists will be essential for maximizing its impact across various fields. The integration of cutting-edge synthetic methods with advanced characterization techniques will undoubtedly pave the way for innovative applications that were previously unimaginable.

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